![molecular formula C24H27N5OS B2580044 N-环己基-N-甲基-4'-(吡咯烷-1-磺酰基)联苯-4-甲酰胺 CAS No. 1207015-70-0](/img/structure/B2580044.png)
N-环己基-N-甲基-4'-(吡咯烷-1-磺酰基)联苯-4-甲酰胺
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
“N-cyclohexyl-N-methyl-4’-(pyrrolidin-1-ylsulfonyl)biphenyl-4-carboxamide” is a complex organic compound. It contains a pyrrolidine ring, which is a five-membered ring with one nitrogen atom . Pyrrolidine is a common scaffold in medicinal chemistry, used to obtain compounds for the treatment of human diseases .
Synthesis Analysis
The synthesis of such a compound would likely involve several steps, including the formation of the pyrrolidine ring and the attachment of the cyclohexyl, methyl, and biphenyl groups . The exact synthesis would depend on the desired stereochemistry and the available starting materials.Molecular Structure Analysis
The structure of this compound includes a pyrrolidine ring, which contributes to the three-dimensional shape of the molecule due to its non-planarity . The presence of the biphenyl group could also influence the overall shape and properties of the molecule.科学研究应用
立体化学和生物活性
立体化学在与吡拉西坦结构相关的化合物的药理特征中起着至关重要的作用,其中可能对 N-环己基-N-甲基-4'-(吡咯烷-1-磺酰基)联苯-4-甲酰胺进行分类。对映体纯化合物在生物活性方面表现出显着差异,强调了立体化学在药物设计和开发中的重要性。例如,基于吡咯烷-2-酮药效团的对映体纯化合物的构想、合成和生物活性探索展示了立体中心构型和生物学特性之间的直接关系,证明了选择最有效的立体异构体用于药物开发是合理的 (Veinberg 等人,2015 年)。
药物发现中的吡咯烷
吡咯烷环是一种结构特征,可能存在于 N-环己基-N-甲基-4'-(吡咯烷-1-磺酰基)联苯-4-甲酰胺等化合物中,在治疗人类疾病的药物化学中得到广泛利用。吡咯烷环的纳入药物分子中允许有效地探索药效团空间,这是由于 sp3 杂化,有助于分子的立体化学和三维覆盖率的增加,这可能导致发现具有不同生物学特征的新型生物活性化合物 (Li Petri 等人,2021 年)。
有机合成中的催化应用
涉及环己基和甲基的催化体系在各种 C-N 成键反应中至关重要,表明 N-环己基-N-甲基-4'-(吡咯烷-1-磺酰基)联苯-4-甲酰胺在开发新的合成方法中具有潜在的研究应用。这些体系已应用于杂环和生物活性化合物的合成中,展示了此类结构在推进有机合成中的重要性,并可能为复杂分子的合成提供新的途径 (Kantam 等人,2013 年)。
未来方向
属性
IUPAC Name |
N-(3-methylphenyl)-2-[6-[4-(3-methylphenyl)piperazin-1-yl]pyridazin-3-yl]sulfanylacetamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H27N5OS/c1-18-5-3-7-20(15-18)25-23(30)17-31-24-10-9-22(26-27-24)29-13-11-28(12-14-29)21-8-4-6-19(2)16-21/h3-10,15-16H,11-14,17H2,1-2H3,(H,25,30) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GRQIKXKXTSNHAZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)NC(=O)CSC2=NN=C(C=C2)N3CCN(CC3)C4=CC=CC(=C4)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H27N5OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
433.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。